Losartan Impurity K
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Overview
Description
Losartan Impurity K is a byproduct found in the synthesis of Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Impurities in pharmaceuticals, such as this compound, are closely monitored and controlled due to their potential impact on drug safety and efficacy .
Preparation Methods
The synthesis of Losartan Impurity K involves several steps, typically starting with the alkylation of a biphenyl compound. The process includes the use of reagents such as sodium azide and various solvents. The reaction conditions are carefully controlled to ensure the formation of the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Chemical Reactions Analysis
Losartan Impurity K undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide under acidic conditions.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves halogenated compounds and can be catalyzed by various metal catalysts
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
Losartan Impurity K is primarily studied in the context of pharmaceutical research. Its presence and concentration in drug formulations are critical for ensuring the safety and efficacy of Losartan. Analytical methods such as UPLC-MS/MS are employed to quantify this impurity in drug substances and products . Additionally, research into the impurity’s formation and mitigation strategies helps improve the overall quality of pharmaceutical manufacturing .
Mechanism of Action
While Losartan itself acts as an angiotensin II receptor antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II , the specific mechanism of action for Losartan Impurity K is less well-defined. it is known that impurities can interact with various molecular targets and pathways, potentially leading to adverse effects .
Comparison with Similar Compounds
Losartan Impurity K can be compared to other impurities found in sartan drugs, such as:
Azido Impurities: These are mutagenic and can form during the synthesis of the tetrazole ring in sartan drugs.
Nitrosamine Impurities: These are potential carcinogens and are closely monitored in pharmaceutical products.
This compound is unique due to its specific formation pathway and the particular challenges it presents in terms of detection and quantification .
Properties
IUPAC Name |
5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIPNNIJUARFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675798 |
Source
|
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-26-0 |
Source
|
Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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